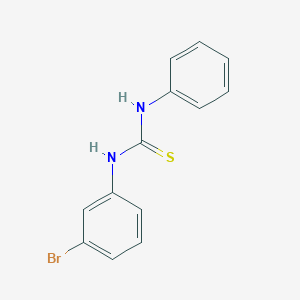![molecular formula C17H17NO4 B5716168 1-{4-[(4-nitrobenzyl)oxy]phenyl}-1-butanone](/img/structure/B5716168.png)
1-{4-[(4-nitrobenzyl)oxy]phenyl}-1-butanone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-{4-[(4-nitrobenzyl)oxy]phenyl}-1-butanone is a chemical compound that has gained significant importance in scientific research. It is also known as NB001 or NBD-556 and is a potent inhibitor of the enzyme fatty acid amide hydrolase (FAAH). FAAH is responsible for the breakdown of endocannabinoids, which are natural cannabinoids produced by the body. Inhibition of FAAH leads to an increase in endocannabinoid levels, which has been shown to have therapeutic potential in various diseases.
Mécanisme D'action
The mechanism of action of 1-{4-[(4-nitrobenzyl)oxy]phenyl}-1-butanone involves the inhibition of FAAH. FAAH is responsible for the breakdown of endocannabinoids such as anandamide and 2-arachidonoylglycerol (2-AG). Inhibition of FAAH leads to an increase in endocannabinoid levels, which can activate cannabinoid receptors and produce therapeutic effects.
Biochemical and Physiological Effects:
1-{4-[(4-nitrobenzyl)oxy]phenyl}-1-butanone has been shown to have various biochemical and physiological effects. It has been shown to increase levels of anandamide and 2-AG in the brain and peripheral tissues. It has also been shown to reduce inflammation and pain in various animal models. Additionally, it has been shown to have anxiolytic and antidepressant effects.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using 1-{4-[(4-nitrobenzyl)oxy]phenyl}-1-butanone in lab experiments is its potent inhibition of FAAH. This allows for the study of the effects of increased endocannabinoid levels on various physiological processes. However, one limitation is that it is not selective for FAAH and can also inhibit other enzymes such as monoacylglycerol lipase (MAGL). This can lead to off-target effects and limit the interpretation of results.
Orientations Futures
For research could include the development of more selective FAAH inhibitors, the study of its effects in human clinical trials, and the investigation of its potential in the treatment of various diseases. Additionally, the study of the effects of increased endocannabinoid levels on various physiological processes could lead to the development of novel therapies for various diseases.
Méthodes De Synthèse
The synthesis of 1-{4-[(4-nitrobenzyl)oxy]phenyl}-1-butanone involves the reaction of 4-nitrobenzyl alcohol with 4-bromophenylacetic acid in the presence of a base such as potassium carbonate. The resulting intermediate is then reacted with butanone in the presence of a catalyst such as palladium on carbon to yield the final product.
Applications De Recherche Scientifique
1-{4-[(4-nitrobenzyl)oxy]phenyl}-1-butanone has been extensively studied for its potential therapeutic applications. It has been shown to have anti-inflammatory, analgesic, anxiolytic, and antidepressant effects in various animal models. It has also been studied for its potential in the treatment of neuropathic pain, multiple sclerosis, and cancer.
Propriétés
IUPAC Name |
1-[4-[(4-nitrophenyl)methoxy]phenyl]butan-1-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17NO4/c1-2-3-17(19)14-6-10-16(11-7-14)22-12-13-4-8-15(9-5-13)18(20)21/h4-11H,2-3,12H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BGJSKLGFGMBMKF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC(=O)C1=CC=C(C=C1)OCC2=CC=C(C=C2)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17NO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
299.32 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-[4-[(4-Nitrophenyl)methoxy]phenyl]butan-1-one | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-[(2-fluorobenzoyl)amino]-4,5-dimethyl-3-thiophenecarboxamide](/img/structure/B5716089.png)
![N-{4-[5-(4-tert-butylphenyl)-1,3,4-oxadiazol-2-yl]phenyl}acetamide](/img/structure/B5716096.png)

![methyl N-[4-(4-morpholinylsulfonyl)benzoyl]glycinate](/img/structure/B5716106.png)
![N-[4-({benzyl[2-(dimethylamino)ethyl]amino}methyl)phenyl]acetamide](/img/structure/B5716107.png)
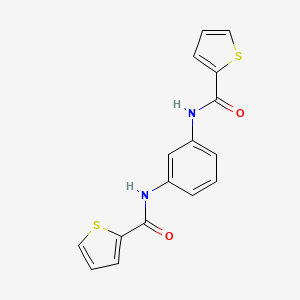
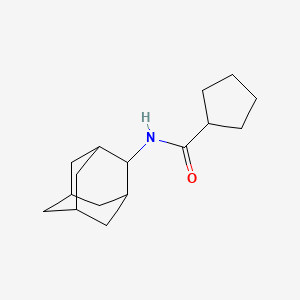
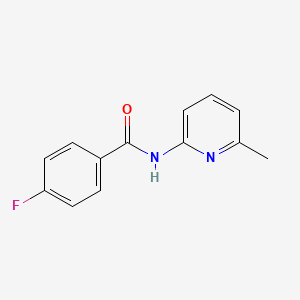
![3-nitro-N-[2-(phenylethynyl)phenyl]benzamide](/img/structure/B5716130.png)
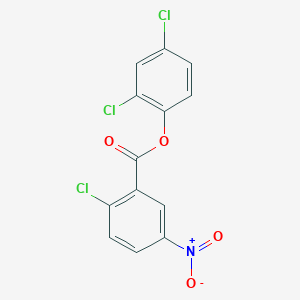
![N-cyclohexyl-N'-[2-(3,4-dimethoxyphenyl)ethyl]thiourea](/img/structure/B5716172.png)
![N-[4-(4-morpholinyl)phenyl]-2-(1-naphthyl)acetamide](/img/structure/B5716173.png)
![4-isopropoxy-N-[4-(1-piperidinyl)phenyl]benzamide](/img/structure/B5716183.png)
